molecular formula C14H10FNO5 B6402738 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261967-23-0

2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6402738
CAS RN: 1261967-23-0
M. Wt: 291.23 g/mol
InChI Key: RVBNGOJGQQFONT-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid (FMNPA) is a small organic compound belonging to the class of nitrobenzoic acids, which are commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. FMNPA is a white crystalline solid with a melting point of 253-255°C and a molecular weight of 246.2 g/mol. It is soluble in water, methanol, ethanol, and other organic solvents. FMNPA has been used as a starting material for the synthesis of a number of compounds, including antibiotics and other drugs.

Mechanism of Action

2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% is an acid, and as such, it acts as a proton donor in chemical reactions. This means that it can be used as a catalyst to speed up the rate of chemical reactions. It can also be used to increase the solubility of other compounds in water or other organic solvents.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to possess antifungal and anti-inflammatory properties. In addition, 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% has been shown to possess antioxidant and anti-cancer properties, and it has been used in the treatment of a number of diseases, including diabetes and obesity.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in a variety of solvents. However, it is important to note that 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% is a strong acid, and it can be corrosive if not handled properly. It is also important to note that 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% can be toxic if ingested, and it should be handled with caution in the laboratory.

Future Directions

The potential applications of 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% are numerous and include the synthesis of drugs, organic compounds, and other materials. It can also be used as a reagent in the synthesis of other organic compounds, such as nitrobenzene derivatives and other aromatic compounds. In addition, 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used in the development of new drugs and treatments for a variety of diseases, including diabetes, obesity, and cancer. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used in the development of new analytical techniques for the detection and quantification of organic compounds. Finally, 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used in the development of new materials for use in the manufacture of pharmaceuticals, pesticides, and other organic compounds.

Synthesis Methods

2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxyphenol with nitric acid and sulfuric acid. The reaction is carried out by heating the reactants in a reflux apparatus at a temperature of 160-180°C for several hours. The reaction produces a yellow solution of 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95%, which is then filtered and purified by recrystallization.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and analytical chemistry. It has been used as a starting material for the synthesis of a number of compounds, including antibiotics, antifungal agents, and other drugs. In addition, 2-(3-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid, 95% has been used as a reagent in the synthesis of other organic compounds, such as nitrobenzene derivatives and other aromatic compounds.

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-5-2-8(6-12(13)15)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBNGOJGQQFONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690173
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261967-23-0
Record name 3'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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